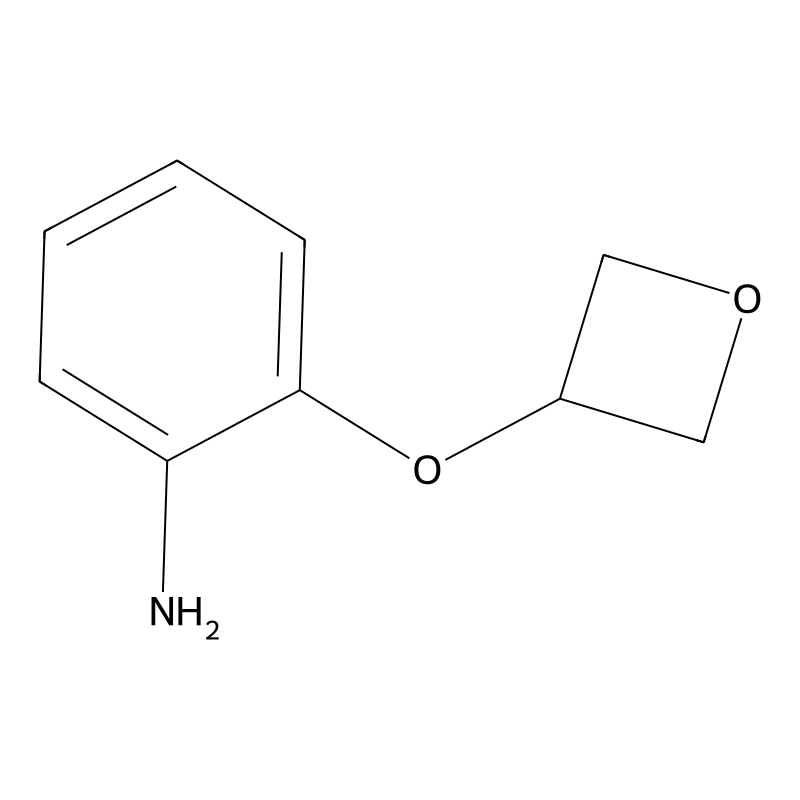

2-(Oxetan-3-yloxy)aniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Medicinal Chemistry:

- Drug Discovery: Studies suggest 2-(Oxetan-3-yloxy)aniline derivatives may possess anti-cancer properties. A 2012 study published in the European Journal of Medicinal Chemistry identified several derivatives exhibiting promising in vitro cytotoxicity against various cancer cell lines []. Further research is needed to evaluate their in vivo efficacy and safety.

Material Science:

- Polymer Synthesis: 2-(Oxetan-3-yloxy)aniline can be employed as a monomer for the synthesis of functional polymers. A 2018 publication in Polymer Chemistry demonstrated the use of this compound in the preparation of cationic poly(oxetanes) with potential applications in drug delivery and gene transfection [].

2-(Oxetan-3-yloxy)aniline is an organic compound characterized by the presence of an oxetane ring linked to an aniline structure. Its chemical formula is C10H13NO2, and it is identified by the CAS number 1349717-13-0. The compound features a hydroxyl group attached to the oxetane, which contributes to its chemical reactivity and potential applications in various fields, particularly in medicinal chemistry and materials science. This compound is typically used for research and development purposes, with no significant ecological data available regarding its environmental impact .

- Substitution Reactions: The aniline moiety can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents at the aromatic ring.

- Oxidation: The compound may be oxidized to form N-oxides or other oxidized derivatives, depending on the reagents used.

- Reduction: Under reducing conditions, it can yield corresponding amines or other reduced forms .

These reactions are crucial for modifying the compound's properties and enhancing its biological or chemical activity.

Synthesis of 2-(Oxetan-3-yloxy)aniline can be achieved through several methods:

- Direct Alkylation: Aniline can be alkylated with an appropriate oxetane derivative under basic conditions.

- Ring Opening Reactions: Oxetane derivatives can undergo nucleophilic attack by aniline, resulting in the formation of 2-(Oxetan-3-yloxy)aniline.

- Functional Group Transformations: Existing aniline derivatives can be modified through functional group transformations to introduce the oxetane moiety .

These methods highlight the versatility in synthesizing this compound for various applications.

2-(Oxetan-3-yloxy)aniline has potential applications in:

- Medicinal Chemistry: As a building block for developing pharmaceuticals due to its unique structural features that may confer desirable biological activities.

- Materials Science: In the formulation of polymers or coatings where enhanced mechanical properties or stability are required.

- Research: Used in studies focused on organic synthesis or as a precursor for more complex molecules .

Several compounds share structural similarities with 2-(Oxetan-3-yloxy)aniline. A comparison of these compounds highlights their unique characteristics:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 2-Methyl-4-(oxetan-3-yloxy)aniline | 1435954-31-6 | Methyl substitution enhances lipophilicity |

| 2-Fluoro-6-(oxetan-3-yloxy)aniline | 1349718-65-5 | Fluorine substitution may alter electronic properties |

| 3-Fluoro-4-(oxetan-3-yloxy)aniline | 63557608 | Different position of fluorine affects reactivity |

| 3-(oxetan-3-yloxy)aniline | 1447962-24-4 | Lacks methyl or halogen substituents |

These compounds illustrate variations in substituents that can significantly influence their chemical reactivity and biological activity. The uniqueness of 2-(Oxetan-3-yloxy)aniline lies in its specific combination of functional groups and structural features that may lead to distinct properties compared to its analogs .

Retrosynthetic Analysis of Oxetane-Aniline Hybrid Systems

Retrosynthetic analysis of 2-(oxetan-3-yloxy)aniline begins with disconnecting the ether bond linking the oxetane and aniline moieties. This approach identifies two primary precursors: 3-oxetanol and 2-aminophenol derivatives. The oxetane ring can be derived from 1,3-diols via cyclization, while the aniline component may originate from nitrobenzene intermediates, which are reduced post-coupling [3] [6]. Alternative disconnections include functionalizing preformed oxetane rings with electrophilic groups (e.g., halides) for nucleophilic aromatic substitution with aminophenol derivatives [1]. Challenges arise in avoiding side reactions such as Grob fragmentation during oxetane synthesis, necessitating careful selection of protecting groups and catalytic systems [3].

Key Synthetic Routes from Precursor Compounds

Two dominant routes dominate the synthesis of 2-(oxetan-3-yloxy)aniline:

- Williamson Ether Synthesis: Reacting 3-oxetanol with 2-fluoro- or 2-chloronitrobenzene in the presence of a base (e.g., K₂CO₃) forms the ether linkage. Subsequent hydrogenation reduces the nitro group to an amine [1] [6].

- Mitsunobu Reaction: Employing diethyl azodicarboxylate (DEAD) and triphenylphosphine, 3-oxetanol couples with 2-nitrophenol, followed by nitro reduction [3].

A third route involves Ullmann-type coupling, where copper catalysts mediate the reaction between 3-bromooxetane and 2-aminophenol, though yields are moderate (45–60%) [1].

Table 1: Comparison of Synthetic Routes

| Method | Key Reagents/Conditions | Yield (%) | Advantages |

|---|---|---|---|

| Williamson Ether | K₂CO₃, DMF, 80°C | 70–85 | High regioselectivity |

| Mitsunobu | DEAD, PPh₃, THF | 65–75 | Mild conditions, no base required |

| Ullmann Coupling | CuI, 1,10-phenanthroline, DMF | 45–60 | Direct amine coupling |

Catalytic Systems for Oxetane Ring Formation

Oxetane ring construction relies on cyclization strategies. For 3-substituted oxetanes, base-catalyzed intramolecular Williamson etherification of 1,3-diols is common, though competing Grob fragmentation necessitates optimized conditions (e.g., NaH in THF at 0°C) [3]. Transition metal catalysts, such as gold(I) complexes, enable alternative pathways via activation of propargyl alcohols, forming oxetanes in 50–70% yields [3]. Biocatalytic approaches inspired by Taxol biosynthesis suggest bifunctional cytochrome P450 enzymes (e.g., CYP725A4) can mediate epoxidation and oxetane formation, though synthetic applications remain exploratory [4].

Protecting Group Strategies in Aminophenol Derivatives

The amine group in 2-(oxetan-3-yloxy)aniline requires protection during synthesis to prevent undesired side reactions (e.g., oxidation or electrophilic substitution). Key strategies include:

- Acetylation: Treating 2-aminophenol with acetic anhydride forms 2-acetamidophenol, which resists nitration or halogenation [6]. Deprotection uses NaOH/EtOH reflux.

- Carbamate Protection: Introducing tert-butoxycarbonyl (Boc) via Boc₂O in THF or benzyloxycarbonyl (Cbz) using Cbz-Cl in pyridine. Boc is removed with trifluoroacetic acid, while Cbz requires catalytic hydrogenolysis [5] [7].

- Alkyl Groups: Trityl (Trt) protection with Trt-Cl in CH₂Cl₂ offers steric shielding, with cleavage via HCOOH [5].

Table 2: Protecting Group Performance

| Group | Introduction Reagent | Deprotection Method | Compatibility |

|---|---|---|---|

| Acetyl | Ac₂O, pyridine | NaOH/EtOH | Acidic conditions |

| Boc | Boc₂O, DMAP | TFA/DCM | Nucleophilic reactions |

| Cbz | Cbz-Cl, base | H₂/Pd-C | Reductive environments |

| Trt | Trt-Cl, base | HCOOH | Sterically hindered sites |